

Evaluating the selectivity profile of Nvp-adw742 against related kinases

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Compound of Interest

Compound Name: Nvp-adw742

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NVP-ADW742: A Comparative Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **NVP-ADW742**, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers investigating the therapeutic potential and off-target effects of this compound.

Data Presentation: NVP-ADW742 Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **NVP-ADW742** against its primary target, IGF-1R, and a panel of related kinases. The data clearly demonstrates the potent and selective inhibitory activity of **NVP-ADW742** against IGF-1R.

Kinase Target	IC50 (µM)	Fold Selectivity vs. IGF-1R
IGF-1R	0.17	1
Insulin Receptor (InsR)	2.8	>16
c-Kit	>5	>29
HER2 (EGFR2)	>10	>58
PDGF Receptor (PDGFR)	>10	>58
VEGF Receptor-2 (VEGFR-2)	>10	>58
Bcr-Abl	>5	>29

Note: IC50 values represent the concentration of **NVP-ADW742** required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for both biochemical and cellular assays commonly employed to evaluate compounds like **NVP-ADW742**.

Biochemical Kinase Assay (General Protocol for IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

1. Reagents and Materials:

- Recombinant human kinase (e.g., IGF-1R)
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)

- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- **NVP-ADW742** (or other test inhibitor) at various concentrations
- [γ-³²P]ATP or fluorescently labeled ATP analog
- Phosphocellulose paper or other capture membrane
- Scintillation counter or fluorescence plate reader

2. Procedure:

- Prepare a serial dilution of **NVP-ADW742** in the kinase reaction buffer.
- In a microplate, add the recombinant kinase, the specific peptide substrate, and the various concentrations of **NVP-ADW742**.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or a fluorescent ATP analog) to each well. The final ATP concentration should be close to the K_m value for the specific kinase to ensure accurate IC₅₀ determination.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
- Quantify the amount of incorporated radiolabel on the paper using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.
- Plot the percentage of kinase inhibition against the logarithm of the **NVP-ADW742** concentration.

- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Kinase Assay: IGF-1R Autophosphorylation (Capture ELISA)

This protocol describes a cell-based assay to measure the inhibitory effect of **NVP-ADW742** on the autophosphorylation of IGF-1R in a cellular context.^[2]

1. Reagents and Materials:

- Cancer cell line overexpressing IGF-1R (e.g., MCF-7)
- Cell culture medium and serum
- **NVP-ADW742**
- IGF-1 ligand
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Phosphate-buffered saline (PBS)
- ELISA plate pre-coated with an anti-IGF-1R capture antibody
- Detection antibody: Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Microplate reader

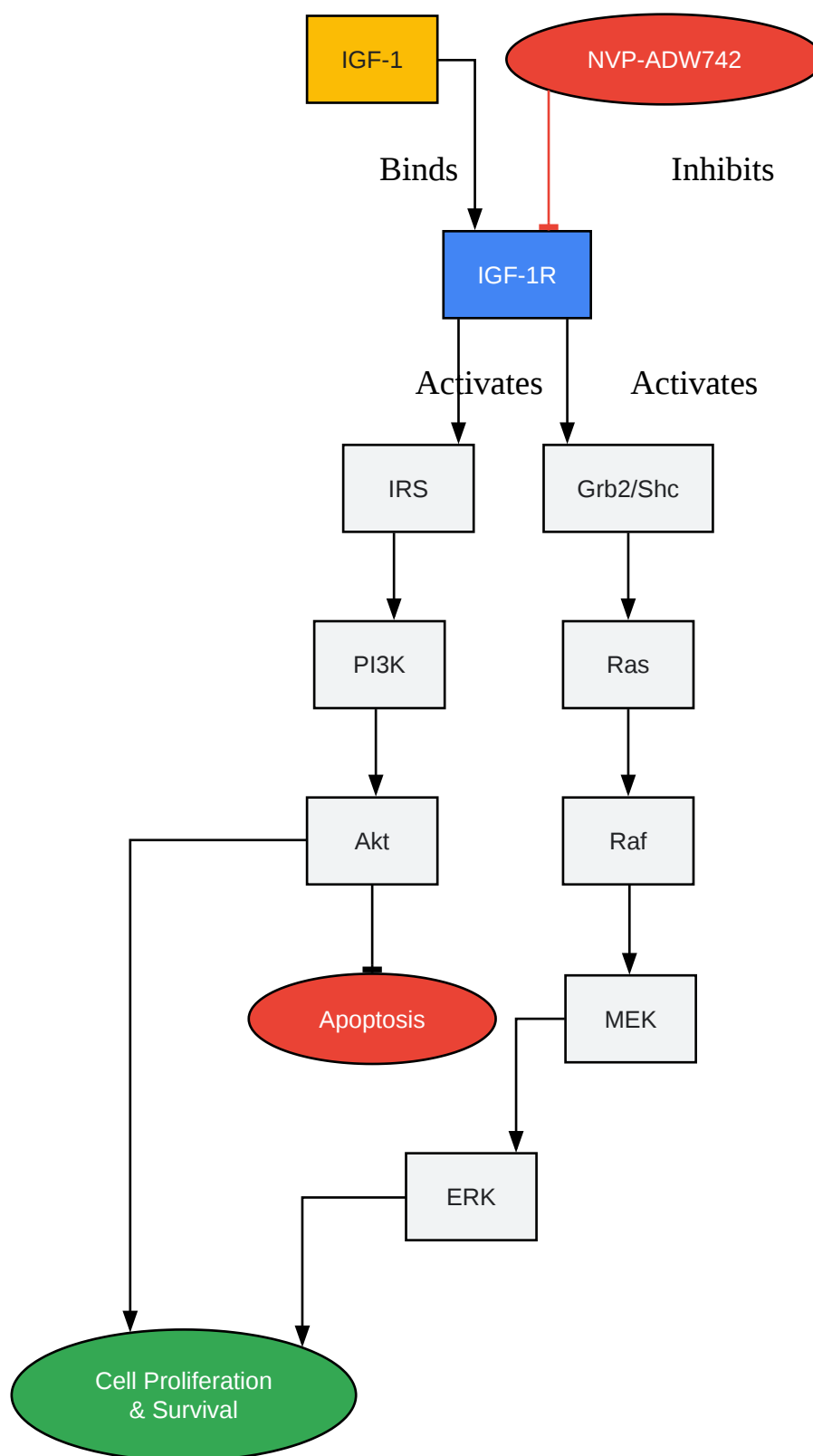
2. Procedure:

- Seed the IGF-1R-overexpressing cells in a 96-well plate and allow them to adhere overnight.

- Starve the cells in a serum-free medium for 24 hours to reduce basal receptor activation.
- Treat the cells with various concentrations of **NVP-ADW742** for a specified period (e.g., 2 hours).
- Stimulate the cells with a saturating concentration of IGF-1 ligand for a short period (e.g., 15 minutes) to induce IGF-1R autophosphorylation.
- Wash the cells with ice-cold PBS and lyse them directly in the wells.
- Transfer the cell lysates to the anti-IGF-1R capture antibody-coated ELISA plate and incubate to allow the receptor to bind.
- Wash the plate to remove unbound cellular components.
- Add the HRP-conjugated anti-phosphotyrosine antibody to detect the phosphorylated IGF-1R.
- Wash the plate thoroughly.
- Add the TMB substrate and incubate until a color develops.
- Stop the reaction with the stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of inhibition of IGF-1R phosphorylation for each **NVP-ADW742** concentration and determine the IC₅₀ value as described in the biochemical assay protocol.

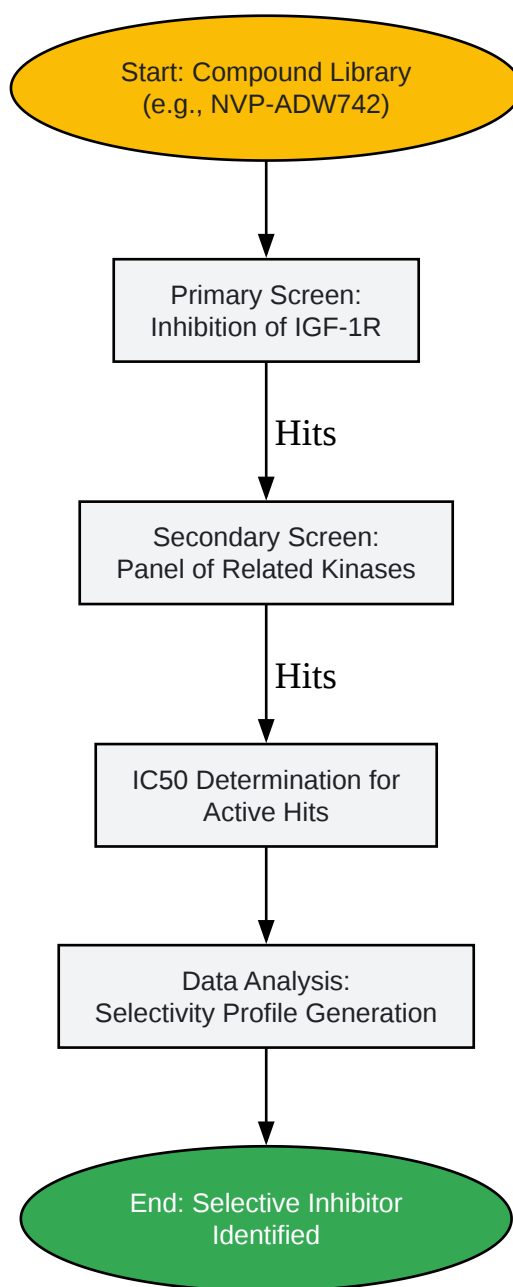
Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by **NVP-ADW742** and a typical experimental workflow for determining kinase selectivity.



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Caption: IGF-1R signaling pathway and the inhibitory action of **NVP-ADW742**.



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Caption: Experimental workflow for determining kinase inhibitor selectivity.

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